molecular formula C10H17BrO4 B14548050 Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate CAS No. 62317-41-3

Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate

Cat. No.: B14548050
CAS No.: 62317-41-3
M. Wt: 281.14 g/mol
InChI Key: HMLWBFKKEKIEPD-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an acetyloxy group, a bromo substituent, and a methyl group on a pentanoate backbone, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate typically involves the esterification of 3-hydroxy-2-bromo-4-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The acetyloxy group can be introduced by reacting the ester with acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-hydroxy-2-bromo-4-methylpentanoic acid and ethanol.

    Reduction: 3-(acetyloxy)-2-bromo-4-methylpentanol.

Scientific Research Applications

Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate involves its interaction with various molecular targets. The acetyloxy group can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(acetyloxy)-2-chloro-4-methylpentanoate: Similar structure but with a chloro substituent instead of bromo.

    Ethyl 3-(acetyloxy)-2-iodo-4-methylpentanoate: Similar structure but with an iodo substituent instead of bromo.

    Ethyl 3-(acetyloxy)-2-fluoro-4-methylpentanoate: Similar structure but with a fluoro substituent instead of bromo.

Uniqueness

Ethyl 3-(acetyloxy)-2-bromo-4-methylpentanoate is unique due to the presence of the bromo substituent, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This reactivity can be advantageous in synthetic applications where selective substitution is desired .

Properties

CAS No.

62317-41-3

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

IUPAC Name

ethyl 3-acetyloxy-2-bromo-4-methylpentanoate

InChI

InChI=1S/C10H17BrO4/c1-5-14-10(13)8(11)9(6(2)3)15-7(4)12/h6,8-9H,5H2,1-4H3

InChI Key

HMLWBFKKEKIEPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(C)C)OC(=O)C)Br

Origin of Product

United States

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